molecular formula C22H22N2O6S B426658 N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-methoxybenzamide

N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-methoxybenzamide

Cat. No.: B426658
M. Wt: 442.5g/mol
InChI Key: KFPHNZCUIPRPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-methoxybenzamide is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, an anilino group, and a methoxybenzamide moiety. It is widely used in scientific research and industrial applications due to its unique properties.

Preparation Methods

The synthesis of N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-methoxybenzamide typically involves several steps. The process begins with the introduction of the sulfonyl group to the aniline derivative, followed by the coupling of this intermediate with 2-methoxybenzamide. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-methoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxybenzamide moiety may interact with cellular receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-methoxybenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H22N2O6S

Molecular Weight

442.5g/mol

IUPAC Name

N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C22H22N2O6S/c1-28-16-10-13-19(21(14-16)30-3)24-31(26,27)17-11-8-15(9-12-17)23-22(25)18-6-4-5-7-20(18)29-2/h4-14,24H,1-3H3,(H,23,25)

InChI Key

KFPHNZCUIPRPFN-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.